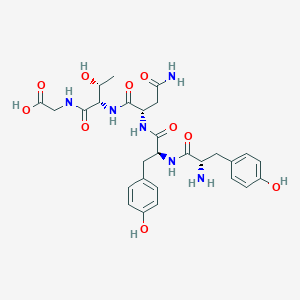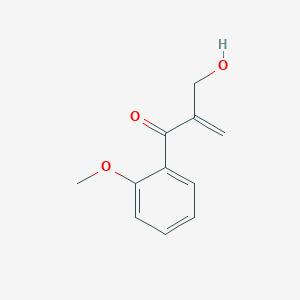silane CAS No. 646997-47-9](/img/structure/B12602111.png)
Bis[(butyltellanyl)methyl](dimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(butyltellanyl)methylsilane is a unique organosilicon compound characterized by the presence of tellurium and silicon atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(butyltellanyl)methylsilane typically involves the reaction of dimethylsilane with butyltellanyl reagents under controlled conditions. The reaction is often catalyzed by specific catalysts to ensure high yield and purity. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of Bis(butyltellanyl)methylsilane may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(butyltellanyl)methylsilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides and silicon oxides.
Reduction: Reduction reactions may lead to the formation of tellurium and silicon hydrides.
Substitution: Substitution reactions can occur at the tellurium or silicon centers, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include tellurium oxides, silicon oxides, tellurium hydrides, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Bis(butyltellanyl)methylsilane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound’s unique properties make it a candidate for studying the interactions between silicon and biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including semiconductors and specialized coatings.
Mécanisme D'action
The mechanism by which Bis(butyltellanyl)methylsilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tellurium and silicon atoms play crucial roles in these interactions, influencing the compound’s reactivity and stability. Pathways involved may include redox reactions and coordination chemistry with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis-PEG-18 Methyl Ether Dimethyl Silane: Used in cosmetics as a moisturizing agent.
Dimethylsilanediol: Known for its applications in personal care products.
Uniqueness
Bis(butyltellanyl)methylsilane is unique due to the presence of tellurium, which imparts distinct chemical properties compared to other organosilicon compounds
Propriétés
Numéro CAS |
646997-47-9 |
|---|---|
Formule moléculaire |
C12H28SiTe2 |
Poids moléculaire |
455.6 g/mol |
Nom IUPAC |
bis(butyltellanylmethyl)-dimethylsilane |
InChI |
InChI=1S/C12H28SiTe2/c1-5-7-9-14-11-13(3,4)12-15-10-8-6-2/h5-12H2,1-4H3 |
Clé InChI |
QYVPBVQEVBIMGG-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Te]C[Si](C)(C)C[Te]CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


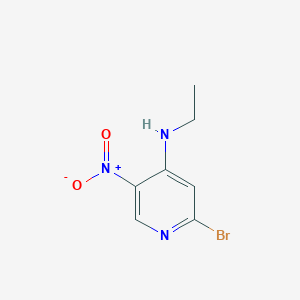
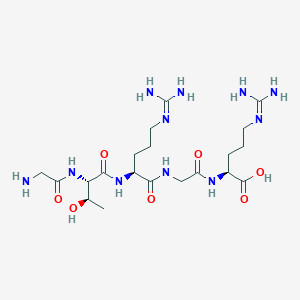
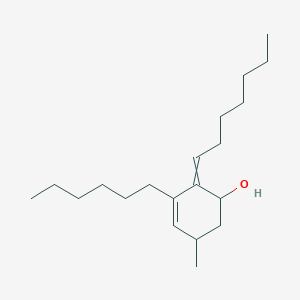
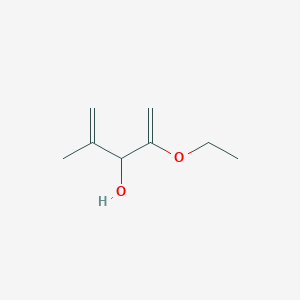
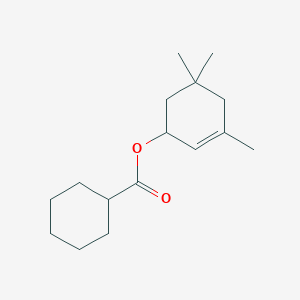
![Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate](/img/structure/B12602058.png)
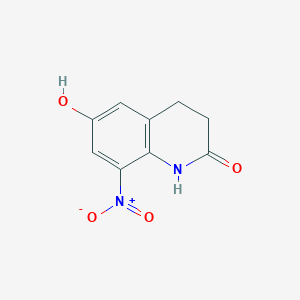
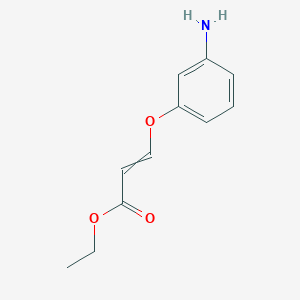



![1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B12602097.png)
